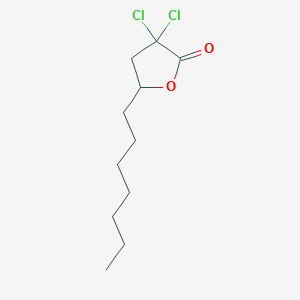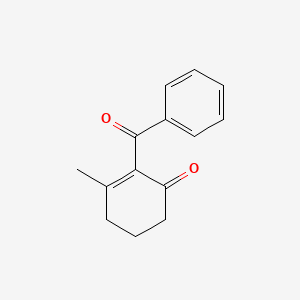
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with ethoxy and ethynyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with ethoxy groups through an electrophilic aromatic substitution reaction. This involves the reaction of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the ethoxy-substituted phenyl ring with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Carbamate Group: The final step involves the reaction of the substituted phenyl ring with isopropyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling reaction and automated systems for the addition of reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl-substituted phenyl carbamate.
Reduction: Formation of an amine-substituted phenyl carbamate.
Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the carbamate group.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate involves the interaction of the carbamate group with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This interaction is facilitated by the presence of the ethynyl and ethoxy groups, which enhance the binding affinity of the compound to the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl (3,4-diethoxyphenyl)carbamate: Lacks the ethynyl group.
Propan-2-yl (3,4-dimethoxy-5-ethynylphenyl)carbamate: Has methoxy groups instead of ethoxy groups.
Propan-2-yl (3,4-diethoxy-5-propynylphenyl)carbamate: Has a propynyl group instead of an ethynyl group.
Uniqueness
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate is unique due to the presence of both ethoxy and ethynyl groups on the phenyl ring. This combination of substituents enhances its chemical reactivity and binding affinity to biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
84972-40-7 |
|---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
propan-2-yl N-(3,4-diethoxy-5-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H21NO4/c1-6-12-9-13(17-16(18)21-11(4)5)10-14(19-7-2)15(12)20-8-3/h1,9-11H,7-8H2,2-5H3,(H,17,18) |
InChI-Schlüssel |
UXGOKHVSNGEHMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)C#C)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


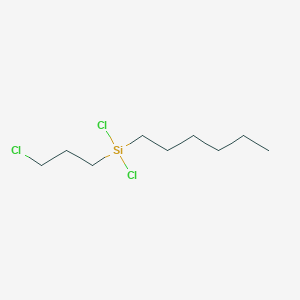

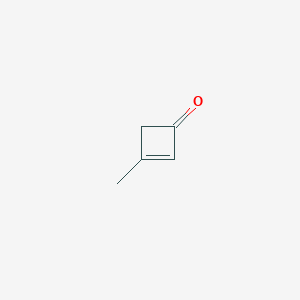

![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)

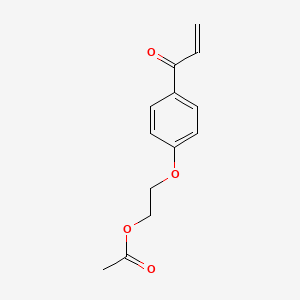
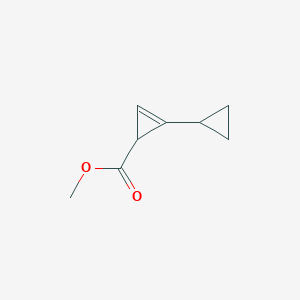
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
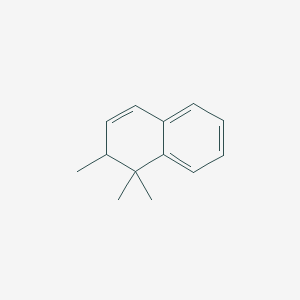
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
